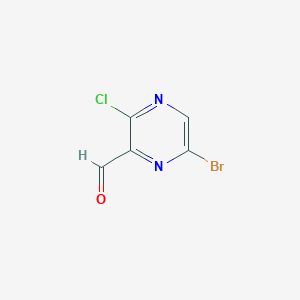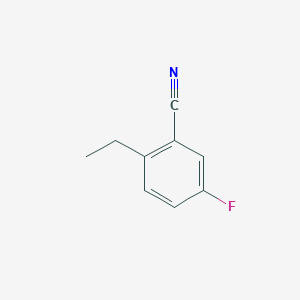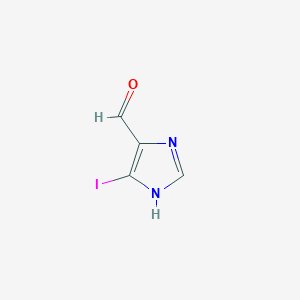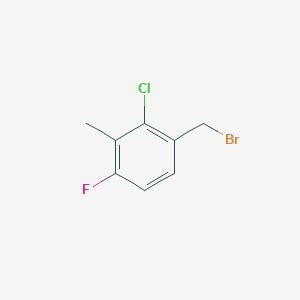
1,4,5,8-Tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups and butylthio substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process generally includes:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or hydrogenation.
Thioetherification: Introduction of butylthio groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Nucleophiles: Thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various thioether derivatives.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for synthesizing more complex molecules.
Industry: May be used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione involves its interaction with molecular targets through its amino and butylthio groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are crucial, while in biology, its ability to bind to specific proteins or DNA may be of interest.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the butylthio groups, making it less hydrophobic.
2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione is unique due to the combination of amino and butylthio groups, which confer distinct electronic and chemical properties. This makes it versatile for various applications, from materials science to biology.
Propiedades
Número CAS |
88605-75-8 |
|---|---|
Fórmula molecular |
C22H28N4O2S2 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O2S2/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3 |
Clave InChI |
LXXHLKYSLSHOIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)SCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)




![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)





